Pyrazin-2-yl(pyridin-3-yl)methanone
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Overview
Description
Pyrazin-2-yl(pyridin-3-yl)methanone is an aromatic ketone that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrazine ring and a pyridine ring connected by a methanone group, making it a versatile molecule for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that aromatic ketones, such as pyrazin-2-yl(pyridin-3-yl)methanone, are important pharmaceutical intermediates .
Mode of Action
This compound is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals . The oxidation of Csp3-H is a key step in the synthesis of aromatic ketones .
Biochemical Pathways
The compound is involved in the synthesis of aromatic ketones, which play a crucial role in various biochemical reactions .
Pharmacokinetics
The compound has a predicted boiling point of 3560±270 °C and a predicted density of 1257±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
As an aromatic ketone, it likely participates in various biochemical reactions and could potentially influence cellular processes .
Action Environment
The synthesis of this compound involves a copper-catalyzed reaction with water under mild conditions , suggesting that factors such as temperature and the presence of water and copper could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing pyrazin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the single oxygen source under mild conditions, making it an environmentally friendly approach. The reaction proceeds well with various aromatic rings, including substituted benzene, thiophene, thiazole, pyridine, and triazine, yielding the desired products in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Pyrazin-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to participate in oxidation reactions, where it can be synthesized from pyridin-2-yl-methanes through direct Csp3-H oxidation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, water, and various aromatic substrates. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products: The major products formed from the reactions of this compound include various aromatic ketones, which are important intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
Pyrazin-2-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anti-tubercular agent. A series of novel substituted derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrazin-2-yl(pyridin-3-yl)methanone include other aromatic ketones such as pyridin-2-yl-methanones and various substituted benzene derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a pyrazine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and medicinal applications.
Conclusion
This compound is a versatile and valuable compound with significant potential in synthetic chemistry, medicinal research, and industrial applications. Its unique structure and reactivity make it an important molecule for the development of new drugs and chemical processes.
Properties
IUPAC Name |
pyrazin-2-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONJEIYQIFJXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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